Nickel(II) nitrite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals.

科学的研究の応用

Coordination Modes and Crystal Structures :

- Nickel(II) amine nitrite compounds exhibit diverse coordination modes influenced by the nature of the amine ligand. These compounds demonstrate variations in bonding modes and crystallization pathways, influenced by intra- and inter-molecular hydrogen bonds (Wen, Bernal & Fronczek, 1999).

- Structural and magnetic versatility of nickel(II) complexes with different polyatomic monoanions, including nitrite, has been explored. These complexes exhibit diverse structural and magnetic properties depending on the ligands involved (Mukherjee, Drew, Gómez‐García & Ghosh, 2009).

Photocatalytic Applications :

- Nickel(II) oxide (NiO), derived from nickel(II) nitrite, shows promising photocatalytic activity for hydrogen evolution from water. This is enhanced in nanocrystals due to increased p-type character and improved photocatalytic activity (Nail, Fields, Zhao, Wang, Greaney, Brutchey & Osterloh, 2015).

Nitrite-Nitrito Interconversion :

- Simple mono-nuclear nickel(II) complexes demonstrate reversible nitro-nitrito inter-conversion in the solid state, indicating potential applications in materials science and chemistry (Sabbani & Das, 2009).

Environmental Remediation :

- Research on nickel(II) adsorption in water pollution control indicates its critical role in environmental management. This compound, as a toxic element, requires effective remediation strategies for environmental sustainability (Islam, Awual & Angove, 2019).

Dye-Sensitized Solar Cells :

- Nickel(II) oxide, a derivative of this compound, is utilized in dye-sensitized photocathodes and tandem dye-sensitized solar cells. Its properties like pore-size distribution and crystallinity are optimized for enhanced photovoltaic performance (Nattestad, Ferguson, Kerr, Cheng & Bach, 2008).

Synthesis of Nickel(II) Nanocomposites :

- Nickel nitride, an attractive material for catalysis, can be produced from this compound. Novel wet-chemical approaches enable the formation of nickel/nickel nitride nanocomposites, potentially useful for tuning catalytic properties (Gage, Ruddy, Pylypenko & Richards, 2016).

Nickel Mining and Environmental Impact :

- Research on global trends in nickel mining, including that of this compound, highlights environmental impacts and energy costs associated with nickel production. Understanding these trends is crucial for addressing ecological and technological challenges (Mudd, 2010).

特性

CAS番号 |

17861-62-0 |

|---|---|

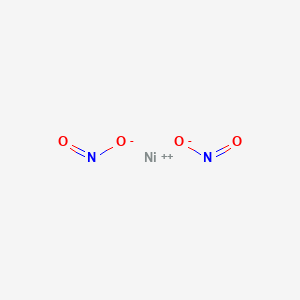

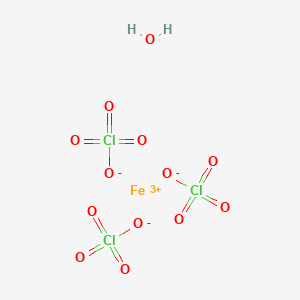

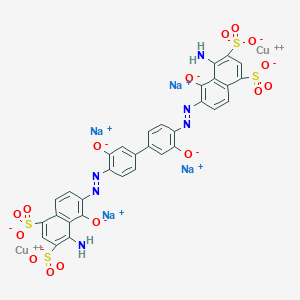

分子式 |

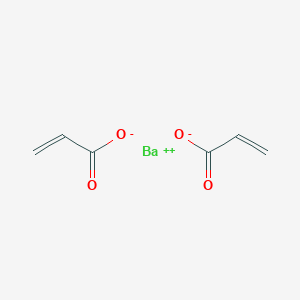

N2NiO4 |

分子量 |

150.7 g/mol |

IUPAC名 |

nickel(2+);dinitrite |

InChI |

InChI=1S/2HNO2.Ni/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |

InChIキー |

ZVHHIDVFSYXCEW-UHFFFAOYSA-L |

SMILES |

N(=O)[O-].N(=O)[O-].[Ni+2] |

正規SMILES |

N(=O)[O-].N(=O)[O-].[Ni+2] |

物理的記述 |

Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)